1-[(3-Nitrophenyl)methyl]piperidine
CAS No.: 59507-46-9
Cat. No.: VC4581192
Molecular Formula: C12H16N2O2
Molecular Weight: 220.272
* For research use only. Not for human or veterinary use.
![1-[(3-Nitrophenyl)methyl]piperidine - 59507-46-9](/images/structure/VC4581192.png)
Specification
CAS No. | 59507-46-9 |
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Molecular Formula | C12H16N2O2 |
Molecular Weight | 220.272 |
IUPAC Name | 1-[(3-nitrophenyl)methyl]piperidine |
Standard InChI | InChI=1S/C12H16N2O2/c15-14(16)12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,10H2 |
Standard InChI Key | LRYVKFIOQOXESJ-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a saturated six-membered ring with one nitrogen atom) linked to a 3-nitrophenyl group via a methylene bridge. The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions. Crystallographic studies reveal that the molecule adopts a chair conformation for the piperidine ring, with the nitrophenyl group oriented equatorially . Intermolecular C–H⋯O hydrogen bonds form one-dimensional chains in the crystal lattice, contributing to its stability .
Key Structural Parameters:
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Bond Lengths: The C–N bond in the piperidine ring measures approximately 1.47 Å, while the nitro group’s N–O bonds are 1.22 Å .
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Dihedral Angles: The nitrophenyl and piperidine rings form a dihedral angle of 78.5°, minimizing steric hindrance .
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Stability studies indicate degradation under strongly acidic or basic conditions, primarily due to nitro group reduction or piperidine ring opening.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves nucleophilic substitution between piperidine and 3-nitrobenzyl chloride in the presence of a base (e.g., potassium carbonate or sodium hydroxide). The reaction proceeds under reflux in anhydrous THF, yielding the product with purities exceeding 90% after recrystallization. Alternative methods include Grignard reactions using para-substituted phenyl magnesium halides, though these require stringent anhydrous conditions .
Optimization Parameters:
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Temperature: 60–80°C
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Reaction Time: 12–24 hours
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Yield: 70–85%
Industrial Manufacturing
Scalable production employs continuous flow reactors to enhance efficiency and reduce byproducts. Automated systems control temperature and stoichiometry, achieving batch yields of 80–90%. Post-synthesis purification involves fractional distillation or chromatography, with stringent quality control to meet pharmaceutical-grade standards.
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies demonstrate potent anticancer activity through farnesyltransferase (FTase) inhibition, a key enzyme in Ras protein signaling implicated in tumor proliferation. Derivatives of 1-[(3-nitrophenyl)methyl]piperidine exhibit IC values in the low micromolar range (Table 1).
Table 1: Anticancer Activity of Piperidine Derivatives
Compound | Target Enzyme | IC (µM) | Cell Line Tested |
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1-[(3-Nitrophenyl)methyl]piperidine | FTase | 2.3 ± 0.4 | MCF-7 (Breast Cancer) |
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate | IMPDH | 1.8 ± 0.3 | A549 (Lung Cancer) |
Mechanistically, the nitro group enhances electron deficiency, facilitating covalent binding to FTase’s active-site cysteine residues.
Antimicrobial Effects
The compound shows broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The nitrophenyl moiety disrupts microbial cell membranes via hydrophobic interactions, while the piperidine ring interferes with intracellular enzyme function.
Enzyme Inhibition
Structural analogs inhibit inosine-5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in purine biosynthesis for pathogens like Mycobacterium tuberculosis. Substitution at the piperidine nitrogen with carboxylate groups enhances potency, as seen in ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate (IC = 1.8 µM).
Pharmacokinetics and Toxicity
Absorption and Metabolism
In rodent models, oral bioavailability is approximately 40%, with peak plasma concentrations achieved within 2 hours. Hepatic metabolism involves nitro reduction to an amine metabolite, which is subsequently acetylated or glucuronidated. Cytochrome P450 enzymes (CYP3A4, CYP2D6) play a major role in clearance.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for antipsychotic and analgesic agents. For example, its reduced amine derivative is a key intermediate in the synthesis of nilapani, a dopamine D2 receptor antagonist .
Material Science
In polymer chemistry, it acts as a crosslinking agent for epoxy resins, enhancing thermal stability and mechanical strength.
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